REACTION_SMILES
|
[C:19](=[O:20])([O-:21])[O-:22].[CH2:8]([CH3:9])[O:10][CH:11]([CH2:12][CH2:13][CH2:14][NH2:15])[O:16][CH2:17][CH3:18].[CH3:1][C:2](=[O:3])[O:4][C:5](=[O:6])[CH3:7].[K+:23].[K+:24].[cH:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1>>[CH3:1][C:2](=[O:3])[NH:15][CH2:14][CH2:13][CH2:12][CH:11]([O:10][CH2:8][CH3:9])[O:16][CH2:17][CH3:18]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(CCCN)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(CCCNC(C)=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |